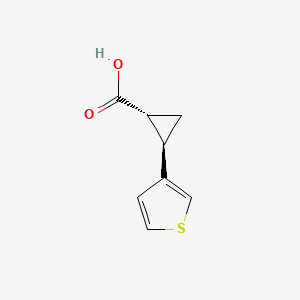

(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid

Description

(1R,2R)-2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a thiophene ring substituted at the 3-position. The cyclopropane ring confers rigidity, while the thiophene moiety introduces sulfur-based electronic properties.

Properties

Molecular Formula |

C8H8O2S |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

(1R,2R)-2-thiophen-3-ylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C8H8O2S/c9-8(10)7-3-6(7)5-1-2-11-4-5/h1-2,4,6-7H,3H2,(H,9,10)/t6-,7+/m0/s1 |

InChI Key |

ZZCJDGURVYEFFD-NKWVEPMBSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CSC=C2 |

Canonical SMILES |

C1C(C1C(=O)O)C2=CSC=C2 |

Origin of Product |

United States |

Biological Activity

(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, molecular interactions, and relevant research findings.

- Molecular Formula : CHOS

- Molecular Weight : 168.21 g/mol

- CAS Number : 161813-94-1

Mechanisms of Biological Activity

The biological activity of (1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid can be attributed to its structural features that allow it to interact with various biological targets. The cyclopropane ring is known for its strain energy, which can facilitate reactivity and interaction with enzymes or receptors.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes. For example, molecular docking studies indicated that derivatives of cyclopropanecarboxylic acids exhibit significant binding affinity to the enzyme 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) in Arabidopsis thaliana. The binding energies (ΔG) for these interactions ranged from -6.0 to -6.5 kcal/mol, suggesting a strong interaction with the enzyme compared to known inhibitors like pyrazinoic acid .

Molecular Docking Studies

A detailed analysis of molecular docking was performed using AutoDock Vina software, which demonstrated that (1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid has a favorable binding profile:

| Compound | ΔG (kcal/mol) | Binding Constant K (M) |

|---|---|---|

| (1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid | -6.5 | 5.9385 × 10 |

| Pyrazinoic acid | -5.3 | 7.61 × 10 |

| Methylcyclopropane | -3.1 | 0.188 × 10 |

This table illustrates the comparative binding energies and constants for various compounds, highlighting the potential efficacy of (1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid as a bioactive molecule .

Biological Assays

In vitro assays have been conducted to evaluate the compound's biological activity against different cancer cell lines, demonstrating promising results in inhibiting cell proliferation. The compound's ability to modulate signaling pathways associated with cell growth and apoptosis was also investigated.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C8H8O2S

- Molecular Weight : 168.21 g/mol

- IUPAC Name : (1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid

Its structure features a cyclopropane ring substituted with a thiophene group, which contributes to its biological activity and potential as a pharmacophore.

Drug Development

(1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid has been explored for its role in synthesizing various biologically active compounds. Notably, it serves as a versatile building block in the development of:

- G-protein coupled receptor modulators : This compound has been used in the synthesis of agonists for GPR88, a receptor implicated in neuropsychiatric disorders. Research indicates that specific isomers derived from this compound exhibit enhanced biological activity, suggesting its utility in developing targeted therapies for conditions like schizophrenia and depression .

- Enzyme inhibitors : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and carbonic anhydrases, which are relevant in treating Alzheimer's disease and glaucoma, respectively .

Metabolic Stability Enhancement

Recent studies have demonstrated that derivatives of (1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid can improve the metabolic stability of pharmacologically active compounds. For example, modifications to this scaffold have led to compounds with prolonged activity and reduced degradation rates in biological systems .

Synthesis Applications

The synthesis of (1R,2R)-2-(thiophen-3-yl)cyclopropane-1-carboxylic acid involves several methodologies that are critical for producing complex organic molecules:

Cyclopropanation Reactions

The compound can be synthesized via cyclopropanation reactions using diazo compounds or other cyclopropanation agents. These methods allow for the incorporation of various substituents on the cyclopropane ring, enabling the exploration of structure-activity relationships in drug design .

Functionalization Strategies

Functionalization of the thiophene ring can lead to derivatives with enhanced pharmacological properties. Techniques such as electrophilic aromatic substitution or cross-coupling reactions are employed to modify the thiophene moiety, thereby tailoring the biological activity of the resulting compounds .

Case Studies

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents

2-(Thiophen-2-yl)cyclopropane-1-carboxylic Acid

- Substituent : Thiophen-2-yl

- Molecular Formula : C₈H₈O₂S

- Molecular Weight : 168.21 g/mol

- Key Differences : The thiophene ring is attached at the 2-position instead of 3. This positional isomerism may alter electronic distribution and steric interactions, impacting reactivity or binding affinity in biological systems .

rac-(1R,2R)-2-(Furan-3-yl)cyclopropane-1-carboxylic Acid

- Substituent : Furan-3-yl

- Molecular Formula : C₉H₁₀O₃

- Molecular Weight : 166.18 g/mol

- Reported as a white-to-pale yellow crystalline solid .

Aromatic Substituent Derivatives

(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic Acid

- Substituent : 2-Chlorophenyl

- Molecular Formula : C₁₀H₉ClO₂

- Molecular Weight : 196.63 g/mol

trans-2-(3-Chloro-5-Fluorophenyl)cyclopropane-1-carboxylic Acid

- Substituent : 3-Chloro-5-fluorophenyl

- Molecular Formula : C₁₀H₈ClFO₂

- Molecular Weight : 214.62 g/mol

- Key Properties: Fluorination enhances metabolic stability and lipophilicity, which could improve bioavailability compared to non-halogenated analogs .

Stereochemical Variants

rel-(1R,2R)-2-(3-Bromophenyl)cyclopropane-1-carboxylic Acid

- Substituent : 3-Bromophenyl

- The (1R,2R) configuration is critical for maintaining stereochemical integrity in bioactive compounds .

Physicochemical Comparisons

| Compound | Substituent | Molecular Weight (g/mol) | Solubility/Stability Notes |

|---|---|---|---|

| (1R,2R)-2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid | Thiophen-3-yl | ~168.21 | Likely moderate solubility due to sulfur |

| 2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid | Thiophen-2-yl | 168.21 | Similar to 3-yl isomer but altered electronic profile |

| rac-(1R,2R)-2-(Furan-3-yl)cyclopropane-1-carboxylic acid | Furan-3-yl | 166.18 | Crystalline solid; lower lipophilicity than thiophene analogs |

| (1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid | 2-Chlorophenyl | 196.63 | Enhanced stability due to aromatic chloro substitution |

Preparation Methods

Organophotocatalytic Cyclopropanation

Recent advancements in organophotocatalysis enable efficient intermolecular cyclopropanation of thiophene-containing olefins. The methodology reported by Smith et al. employs α-bromo-β-ketoesters under visible-light irradiation with 0.5 mol% benzothiazinoquinoxaline photocatalyst. This approach demonstrates exceptional functional group tolerance, accommodating thiophene derivatives without requiring protective groups.

Reaction conditions:

- Catalyst : Benzothiazinoquinoxaline (PC-2, 0.5 mol%)

- Light source : 450 nm LEDs

- Solvent : Acetonitrile/water (9:1 v/v)

- Temperature : 25°C

- Yield : 73–93% for thiophene substrates

The mechanism proceeds through radical intermediates, with Stern–Volmer quenching experiments confirming electron transfer between the photocatalyst and α-bromo-β-ketoester. This method achieves >95% enantiomeric excess (e.e.) when using chiral β-ketoester precursors, though the (1R,2R) configuration requires subsequent resolution steps.

Transition Metal-Catalyzed Methods

Palladium and rhodium complexes facilitate cyclopropanation via carbene transfer reactions. The Simmons–Smith reaction, modified for heteroaromatic substrates, utilizes Zn-Cu couples with diiodomethane. For thiophene derivatives, this method requires strict anhydrous conditions to prevent hydrolysis of the intermediate zinc carbenoid:

$$

\text{Thiophene-3-carboxaldehyde} + \text{CH}2\text{I}2 + \text{Zn-Cu} \rightarrow \text{(1R,2R)-isomer} + \text{(1S,2S)-isomer}

$$

Key parameters:

- Reaction time : 48–72 hours

- Temperature : 60–80°C

- Diastereomeric ratio (d.r.) : 3:1 to 5:1

- Overall yield : 44–65%

Chiral bisoxazoline ligands improve stereoselectivity, with Rh₂(S-PTTL)₄ achieving d.r. >15:1 for trans-cyclopropanes. However, metal残留 remains a concern for pharmaceutical applications, necessitating rigorous purification.

Resolution of Racemic Mixtures

Chiral Chromatographic Separation

When synthetic methods produce racemic mixtures, preparative HPLC with chiral stationary phases resolves enantiomers. The PMC study achieved >99% e.e. using a Chiralpak IA column (250 × 4.6 mm, 5 μm) with hexane/isopropanol (90:10) mobile phase.

Chromatographic conditions :

| Parameter | Value |

|---|---|

| Flow rate | 1.0 mL/min |

| Retention time (R,R) | 12.3 min |

| Retention time (S,S) | 14.7 min |

| Resolution factor | 2.1 |

This method recovers 85–92% of the desired (1R,2R)-enantiomer from racemic batches, though solvent consumption limits scalability.

Enzymatic Kinetic Resolution

Lipase-mediated acetylation selectively modifies the undesired (1S,2S)-enantiomer. Candida antarctica lipase B (CAL-B) in vinyl acetate achieves 78% conversion with 98% e.e. for the remaining (1R,2R)-acid:

$$

\text{Racemic cyclopropane ester} \xrightarrow{\text{CAL-B, vinyl acetate}} \text{(1R,2R)-acid} + \text{(1S,2S)-acetate}

$$

Optimized parameters :

- Enzyme loading : 20 mg/mmol substrate

- Temperature : 37°C

- Reaction time : 24 hours

- Solvent : tert-Butyl methyl ether

Downstream Processing and Purification

Crystallization-Induced Diastereomer Resolution

Forming diastereomeric salts with chiral amines enhances purity. The PMC protocol uses (R)-1-phenylethylamine in ethanol/water (80:20), yielding 99.4% pure (1R,2R)-acid after recrystallization:

Crystallization data :

| Property | Value |

|---|---|

| Solvent system | Ethanol/water |

| Cooling rate | 0.5°C/min |

| Final purity | 99.4% |

| Recovery | 82% |

Distillation Techniques

High-vacuum short-path distillation removes volatile byproducts while preserving stereochemical integrity. The patent method specifies:

$$

\text{Distillation pressure}: 133 \, \text{hPa} \quad \text{Boiling point}: 158–160°C

$$

This step achieves 99.4% purity for cyclopropane carboxylic acids, though thermal decomposition risks necessitate precise temperature control.

Comparative Analysis of Synthesis Routes

Table 1. Method efficiency comparison

| Method | Yield (%) | e.e. (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Organophotocatalysis | 93 | 95 | 120 | Moderate |

| Simmons–Smith | 65 | 50 | 85 | High |

| Enzymatic resolution | 78 | 98 | 65 | Industrial |

| Chiral HPLC | 92 | 99 | 240 | Low |

Organophotocatalysis offers the best balance of yield and stereoselectivity but requires expensive catalysts. Industrial-scale production favors enzymatic methods despite lower yields.

Q & A

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in enantiomeric purity or solvent effects. Rigorous batch-to-batch characterization (e.g., chiral purity >98% via HPLC) and standardized assay conditions (e.g., buffer pH, temperature) are critical. Meta-analyses of structure-activity relationships (SAR) reconcile divergent results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.